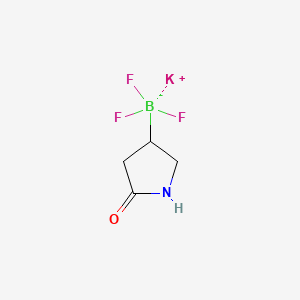
6,6-Dimethylheptan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethylheptan-2-amine hydrochloride is an organic compound that belongs to the class of amines It is a derivative of heptane, characterized by the presence of two methyl groups at the sixth carbon and an amine group at the second carbon, forming a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylheptan-2-amine hydrochloride typically involves the alkylation of heptane derivatives followed by amination. One common method is the reductive amination of 6,6-dimethylheptan-2-one using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction conditions often require a controlled pH and temperature to ensure the formation of the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. The final product is typically purified through crystallization or distillation to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions: 6,6-Dimethylheptan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or sulfonated amine derivatives
Applications De Recherche Scientifique
6,6-Dimethylheptan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 6,6-Dimethylheptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .
Comparaison Avec Des Composés Similaires
- 2,6-Dimethylheptan-4-amine hydrochloride
- N,6-Dimethylheptan-2-amine hydrochloride
- 2,6-Dimethylaniline
Comparison: 6,6-Dimethylheptan-2-amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C9H22ClN |
|---|---|
Poids moléculaire |
179.73 g/mol |
Nom IUPAC |
6,6-dimethylheptan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-8(10)6-5-7-9(2,3)4;/h8H,5-7,10H2,1-4H3;1H |
Clé InChI |
QSTFFHGDLULZHT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[5-(Chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridinehydrochloride](/img/structure/B13483333.png)



![rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)


![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)


